2-[2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-oxoethyl]-4-(4-pyridinylmethyl)-1(2H)-phthalazinone
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Overview
Description
2-[2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-oxoethyl]-4-(4-pyridinylmethyl)-1(2H)-phthalazinone is a complex organic compound that features a piperazine ring, a phthalazine moiety, and a pyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-oxoethyl]-4-(4-pyridinylmethyl)-1(2H)-phthalazinone typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the phthalazine and pyridine groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-oxoethyl]-4-(4-pyridinylmethyl)-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s activity.
Substitution: Replacement of one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-[2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-oxoethyl]-4-(4-pyridinylmethyl)-1(2H)-phthalazinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential, particularly as a ligand for adrenergic receptors.
Mechanism of Action
The mechanism of action of 2-[2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-oxoethyl]-4-(4-pyridinylmethyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as adrenergic receptors. These interactions can modulate various signaling pathways, leading to physiological effects. For example, binding to alpha1-adrenergic receptors can influence smooth muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and have been studied for their affinity for adrenergic receptors.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another piperazine derivative with potential therapeutic applications.
Uniqueness
What sets 2-[2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-oxoethyl]-4-(4-pyridinylmethyl)-1(2H)-phthalazinone apart is its unique combination of functional groups, which confer specific pharmacological properties and make it a versatile scaffold for drug development.
Properties
CAS No. |
902499-78-9 |
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Molecular Formula |
C28H29N5O2 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one |
InChI |
InChI=1S/C28H29N5O2/c1-20-6-5-9-26(21(20)2)31-14-16-32(17-15-31)27(34)19-33-28(35)24-8-4-3-7-23(24)25(30-33)18-22-10-12-29-13-11-22/h3-13H,14-19H2,1-2H3 |
InChI Key |
ZOVSUAVLAHSZHG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=NC=C5)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=NC=C5)C |
Origin of Product |
United States |
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